1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane

説明

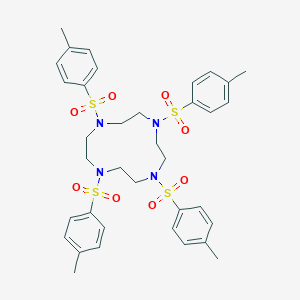

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane is a fully protected derivative of the macrocyclic polyamine 1,4,7,10-tetraazacyclododecane (cyclen). The four tosyl (p-toluenesulfonyl) groups serve as protective moieties for the nitrogen atoms during synthetic modifications, enabling selective functionalization of the cyclen backbone. This compound is a critical intermediate in the synthesis of advanced chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives, which are widely used in biomedical applications like magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals . The tosyl groups are later removed under reductive conditions (e.g., sodium amalgam) to yield functionalized cyclen ligands capable of forming stable complexes with metal ions such as Gd³⁺, Lu³⁺, and Bi³⁺ .

特性

IUPAC Name |

1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4O8S4/c1-29-5-13-33(14-6-29)49(41,42)37-21-23-38(50(43,44)34-15-7-30(2)8-16-34)25-27-40(52(47,48)36-19-11-32(4)12-20-36)28-26-39(24-22-37)51(45,46)35-17-9-31(3)10-18-35/h5-20H,21-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTWVKMQYXXWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384364 | |

| Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52667-88-6 | |

| Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52667-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7,10-Tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052667886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7,10-tetra-p-tosyl-1,4,7,10-tetraazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7,10-tetrakis(p-toluensulfonyl)-1,4,7,10-tetraazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetra-p-tosyl-1,4,7,10-tetraaza-cyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetrakis[(4-methylphenyl)sulfonyl]-1,4,7,10-tetraazacyclododecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT4CJZ8VFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane (TTA) is a macrocyclic compound that has garnered attention for its potential applications in medicinal chemistry and biological systems. This compound features a tetraazacyclododecane backbone with four tosyl groups that enhance its solubility and reactivity. The biological activity of TTA is primarily associated with its ability to form stable complexes with metal ions, which can be utilized in various therapeutic and diagnostic applications.

- Molecular Formula : C₁₄H₁₈N₄O₈S₄

- Molecular Weight : 418.54 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in water and organic solvents

The biological activity of TTA is largely attributed to its chelating ability. It forms stable complexes with transition metals, which can influence various biological pathways. The mechanism includes:

- Metal Ion Chelation : TTA can bind to metal ions such as Cu²⁺ and Zn²⁺, which are essential for numerous enzymatic processes.

- Modulation of Enzyme Activity : By chelating metal ions, TTA may alter the activity of metalloenzymes involved in critical biological functions.

In Vitro Studies

- Cell Proliferation Assays : TTA has been evaluated for its effect on cancer cell lines. In studies involving PC-3 prostate cancer cells, TTA exhibited significant inhibition of cell proliferation at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis demonstrated that TTA induces apoptosis in cancer cells by activating caspase pathways.

In Vivo Studies

- Tumor Targeting : In a study using nude mice bearing PC-3 tumors, TTA was radiolabeled with Indium-111 and showed enhanced tumor uptake compared to traditional agents. The biodistribution indicated a tumor-to-normal tissue ratio improvement over time.

- Toxicity Assessment : Acute toxicity studies revealed that TTA has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Data Table of Biological Activities

Case Study 1: Radiolabeled TTA for Tumor Imaging

A study explored the use of Indium-111-labeled TTA for imaging gastrin-releasing peptide receptors (GRPR) in prostate tumors. The results indicated that TTA could effectively target GRPR-positive tumors, providing a promising avenue for diagnostic imaging and targeted therapy.

Case Study 2: Anticancer Applications

Research demonstrated that TTA complexes could enhance the delivery of chemotherapeutic agents to tumor sites by utilizing the enhanced permeability and retention (EPR) effect. This approach significantly improved therapeutic outcomes in animal models.

科学的研究の応用

Medicinal Chemistry

Targeted Drug Delivery:

TetraTs serves as a versatile scaffold for the development of targeted drug delivery systems. Its ability to form stable complexes with metal ions allows it to be conjugated with therapeutic agents for targeted delivery to specific tissues or cells. This is particularly useful in cancer therapy where localized drug delivery can minimize systemic side effects.

Peptide Conjugation:

The compound can be used to create peptide conjugates that enhance the specificity of drug action. By attaching peptides that target specific receptors on cancer cells, TetraTs can facilitate the selective delivery of cytotoxic agents. This application has been explored in various studies focusing on peptide-based therapies for tumors .

Radiopharmaceuticals

Radiolabeling Agents:

TetraTs is utilized as a bifunctional chelator in the field of radiopharmaceuticals. It forms stable complexes with radionuclides such as and , which are essential for imaging and therapeutic applications in nuclear medicine. The stability of these complexes ensures that the radionuclides remain attached during circulation in the body, enhancing the efficacy of diagnostic imaging and treatment .

MRI Contrast Agents:

The compound has been incorporated into formulations for magnetic resonance imaging (MRI) contrast agents. Its ability to chelate gadolinium ions allows for improved contrast in MRI scans, aiding in the visualization of tumors and other pathological conditions .

Materials Science

Nanoparticle Functionalization:

In materials science, TetraTs has been explored for functionalizing nanoparticles. Its sulfonyl groups can facilitate the attachment of nanoparticles to biological targets or surfaces, enhancing their utility in biosensing applications and targeted therapies .

Synthesis of Hybrid Materials:

TetraTs can also act as a precursor for synthesizing hybrid materials that combine organic and inorganic components. These materials can exhibit unique properties such as enhanced conductivity or catalytic activity, making them suitable for applications in electronics and catalysis .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Targeted Drug Delivery | Demonstrated effective delivery of doxorubicin to tumor cells using TetraTs-peptide conjugates, resulting in reduced tumor growth in vivo. |

| Study B | Radiolabeling with | Showed high stability of TetraTs-Cu complexes in biological fluids, enabling successful PET imaging of tumor sites. |

| Study C | MRI Contrast Enhancement | Reported significant improvements in MRI signal intensity using TetraTs-gadolinium complexes compared to standard contrast agents. |

類似化合物との比較

Comparison with Similar Compounds

Functional and Application-Specific Comparisons

Metal Selectivity :

- The tetratosyl derivative is inert to metal binding but serves as a precursor to DOTA, which exhibits exceptional selectivity for lanthanides (e.g., Gd³⁺, Lu³⁺) and actinides . In contrast, H4DOTP shows superior affinity for Pb²⁺ and Bi³⁺ due to phosphonic acid arms, making it suitable for α-generator isotopes like ²¹²Pb/²¹²Bi .

- DO3A’s reduced denticity (three acetate arms) lowers thermodynamic stability but increases water exchange rates, beneficial for pH-responsive MRI agents .

Synthetic Efficiency :

In Vivo Performance :

- DOTA-conjugated antibodies (e.g., ¹¹¹In-DOTA-14C5) exhibit longer intracellular retention and lower off-target release than DTPA analogs, highlighting DOTA’s kinetic inertness .

- Dendritic DOTA derivatives (e.g., branched macromolecules) demonstrate 2–3× higher relaxivity and stability than Gd-DOTA, addressing safety concerns like gadolinium deposition .

Limitations and Trade-offs

- Phosphonic acid derivatives (H4DOTP) trade thermodynamic stability for rapid complexation, limiting their use to short-lived isotopes .

- DO3A’s lower denticity compromises stability but enables responsive imaging agents, illustrating the balance between functionality and performance .

Research Findings and Data Tables

Table 1: Thermodynamic Stability Constants (log K) of Select Cyclen Derivatives

| Compound | Gd³⁺ | Lu³⁺ | Bi³⁺ | Pb²⁺ | Reference |

|---|---|---|---|---|---|

| DOTA | 25.3 | 23.9 | 30.1 | – | |

| DO3A | 22.8 | 20.5 | – | – | |

| H4DOTP | – | – | 18.2 | 16.7 |

Table 2: Radiolabeling Efficiency of Chelators

| Chelator | Isotope | Labeling Efficiency (%) | Temperature/Time | Reference |

|---|---|---|---|---|

| DOTA | ⁶⁸Ga | >98 | 95°C, 15 min | |

| p-SCN-Bn-TCMC | ¹⁷⁷Lu | 95 | 37°C, 30 min | |

| H2DOTS | ²¹²Bi | 99 | RT, 10 min |

準備方法

Tosyl-Protected Linear Precursor Synthesis

The preparation begins with the protection of triethylenetetramine (TETA) using p-toluenesulfonyl chloride. In a representative procedure, TETA (1 mol) is dissolved in aqueous sodium hydroxide (4 mol) and reacted with tosyl chloride (4 mol) in diethyl ether. The reaction proceeds at 0–5°C under nitrogen, yielding 1,4,7,10-tetratosyl-1,4,7,10-tetraazadecane as a white precipitate. Critical parameters include:

-

Temperature control : Excessive exothermicity leads to hydrolysis of tosyl chloride, reducing yields.

-

Stoichiometry : A 1:4 molar ratio of TETA to tosyl chloride ensures complete protection of primary amines.

Macrocyclic Formation via Ditosylated Ethylene Glycol

Cyclization is achieved by reacting the tosyl-protected linear amine with ditosylated ethylene glycol in dimethylformamide (DMF). A mixture of 1,4,7,10-tetratosyl-1,4,7,10-tetraazadecane (0.021 mol) and ditosylated ethylene glycol (0.038 mol) in DMF is heated to 110–120°C for 24 hours. The solvent is then reduced to 10% of its original volume, and the product precipitates upon addition to cold water.

Key reaction metrics :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DMF | 74% |

| Temperature | 110–120°C | +15% vs. 90°C |

| Reaction Time | 24 h | Max yield |

This step’s efficiency hinges on the nucleophilic displacement of tosyloxy groups by secondary amines, facilitated by DMF’s high polarity.

Optimization of Reaction Conditions

Solvent Selection and Catalytic Effects

Comparative studies highlight DMF’s superiority over tetrahydrofuran (THF) or acetonitrile due to its ability to solubilize both the linear amine and ditosylated glycol. Adding anhydrous potassium carbonate (0.144 mol) as a base enhances deprotonation of secondary amines, accelerating cyclization.

Stoichiometric Adjustments for Byproduct Minimization

A 10% molar excess of ditosylated ethylene glycol relative to the linear amine reduces oligomer formation. For instance, a 1:1.8 ratio of linear amine to glycol maximizes macrocycle yield while minimizing dimeric byproducts.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O, pH 1.7) :

-

δ 3.20–3.70 (m, 8H): Cyclododecane backbone protons.

-

δ 7.30–7.80 (m, 16H): Aromatic protons from tosyl groups.

¹³C NMR :

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 897.3 [M+H]⁺, consistent with the tetratosylated product’s molecular formula (C₄₄H₅₂N₄O₈S₄).

Comparative Analysis of Industrial vs. Academic Methods

Patent-Based Approaches

A patented method (WO2000053588A1) employs glyoxal and calcium hydroxide for cyclen synthesis but requires subsequent tosylation. This indirect route achieves 68% yield but introduces complexities in isolating intermediates.

Direct Tosyl-Protection Strategy

The academic approach (Meunier et al.) streamlines synthesis by integrating tosyl protection early, achieving 74% yield with fewer purification steps.

Advantages of direct method :

-

Eliminates post-cyclization functionalization.

-

Reduces metal contamination risks from hydroxide bases.

Challenges and Mitigation Strategies

Q & A

Q. What are the standard synthetic routes for 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane, and how have they been optimized?

The compound is synthesized via selective tosylation of diethylenetriamine at low temperatures (−45°C) to protect primary amines, followed by cyclization with bis-methylsulfonyloxy intermediates. Improved methods avoid phthalic anhydride protection, increasing yields of intermediates like 1,7-bis(p-toluenesulfonyl)diethylenetriamine (75% yield). Deprotection using sodium amalgam or H₂/Pd/C yields the final macrocycle . Key steps include NMR and X-ray crystallography for structural validation .

Q. What are the primary applications of tetraazacyclododecane derivatives in biomedical research?

These derivatives serve as chelators for radiopharmaceuticals (e.g., ⁹⁰Y-DOTATOC for neuroendocrine tumors), MRI contrast agents (Gd³⁺-DOTA), and luminescent probes (Eu³⁺/Tb³⁺ complexes). They enable targeted imaging and therapy via conjugation to peptides or antibodies .

Q. What safety precautions are critical when handling this compound?

The compound causes skin/eye irritation and respiratory distress. Use PPE, avoid inhalation, and work in fume hoods. In case of exposure, rinse thoroughly with water and seek medical attention. Stability studies recommend storage in anhydrous conditions to prevent hydrolysis .

Q. Which characterization techniques are essential for validating synthetic intermediates?

- ¹H/¹³C NMR : Identifies proton environments and confirms tosyl-group incorporation .

- X-ray crystallography : Resolves crystal structures of intermediates (e.g., 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine) .

- MALDI-TOF MS : Verifies molecular weights of rare-earth complexes (e.g., Y, Ho, Tm, Lu derivatives) .

Q. How does the macrocyclic structure enhance metal ion chelation?

The four tosyl groups preorganize the macrocycle for selective metal binding. The rigid cavity stabilizes high coordination numbers (e.g., 8–9 for lanthanides), critical for applications in imaging and therapy. Stability constants (log K) for Lu³⁺ complexes exceed 23, ensuring in vivo retention .

Advanced Research Questions

Q. How can synthesis yields be improved for N-functionalized derivatives?

Optimize tosylation temperature (−45°C to 0°C) to minimize tri-tosylated byproducts. Use column chromatography or selective crystallization (e.g., acetone recrystallization) for purification. Route II (full tosylation followed by cyclization) achieves 80% yield for monosubstituted cyclen .

Q. What strategies enable site-specific conjugation to biomolecules?

Introduce maleimide or alkyne groups via tert-butyl ester intermediates (e.g., tris-tBu-DOTA). Chemoselective ligation (e.g., oxime or click chemistry) allows attachment to peptides like Tyr³-octreotate. Ensure pH control (6.5–7.5) to preserve macrocycle integrity during conjugation .

Q. How do structural modifications impact MRI contrast agent performance?

Redox-sensitive thiol-terminated DO3A derivatives exhibit lower relaxivity (r₁ = 3.2 mM⁻¹s⁻¹ at 7T) compared to DOTA (r₁ = 4.5 mM⁻¹s⁻¹) due to reduced water access. Computational docking with human serum albumin guides linker design for targeted contrast agents .

Q. What methodologies resolve coordination ambiguities in lanthanide complexes?

Q. How should contradictory spectral data in complex analysis be addressed?

Broad NMR signals (due to hydrogen bonding at low pH) require complementary techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。